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Compound of Interest

Compound Name:
4-Hydroxy-2-methoxy-6-

methylbenzonitrile

CAS No.: 1374575-05-9

Cat. No.: B2807286 Get Quote

Executive Summary
4-Hydroxy-2-methoxy-6-methylbenzonitrile (CAS 1374575-05-9) is a highly functionalized

aromatic scaffold utilized in the synthesis of complex bioactive molecules, including ansamycin

antibiotics and specific kinase inhibitors.[1] Its structural core—a benzonitrile ring decorated

with hydroxyl, methoxy, and methyl groups—provides a unique electronic environment that

facilitates orthogonal functionalization.

This guide outlines a rigorous characterization strategy for researchers and drug development

professionals. It moves beyond basic identification to provide a self-validating analytical

framework, ensuring that this intermediate meets the stringent purity requirements necessary

for downstream pharmaceutical applications, such as antibody-drug conjugate (ADC) payload

synthesis.[1]

Physicochemical Profile
Understanding the fundamental physical properties is the first step in establishing a stable

handling protocol.

Table 1: Core Physicochemical Properties
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Property Specification / Value Notes

Molecular Formula C₉H₉NO₂

Molecular Weight 163.17 g/mol Monoisotopic Mass: 163.063

Appearance
White to pale yellow crystalline

powder

Coloration often indicates

oxidation or regioisomeric

impurities.[1]

Solubility
DMSO, Methanol, Ethyl

Acetate

Poorly soluble in water;

sparingly soluble in hexanes.

pKa (Predicted) ~7.5 - 8.0 (Phenolic OH)

Acidity enhanced by the

electron-withdrawing nitrile

group.[1]

Melting Point
Experimental Determination

Required

Typical range for analogs:

100–150°C.

Synthetic Context & Impurity Logic[1]
To characterize a compound effectively, one must understand its origin. The synthesis of 4-
Hydroxy-2-methoxy-6-methylbenzonitrile often proceeds from orcinol (3,5-dihydroxytoluene)

or via the formylation of 4-methoxy-6-methylphenol.[1]

Understanding the synthetic route reveals the "Critical Quality Attributes" (CQAs)—specifically,

the likely impurities.

Retrosynthetic Analysis & Impurity Profiling
The primary synthetic challenge is regioselectivity.[1] The methylation of the dihydroxy

precursor can yield the unwanted isomer where the methoxy and hydroxyl groups are

transposed.
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Figure 1: Synthetic pathway highlighting the critical regiochemical impurity risk. The separation

of the target from its isomer is the primary objective of the chromatographic method.

Analytical Characterization Strategy
The following protocols are designed to be self-validating. The convergence of NMR, IR, and

MS data provides definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for verifying the substitution pattern. The key to confirming the

structure is the meta-coupling of the aromatic protons and the NOE (Nuclear Overhauser

Effect) interactions.[1]

Experimental Protocol:

Solvent: DMSO-d₆ (preferred for solubility and OH visibility) or CDCl₃.[1]

Concentration: 10–15 mg in 0.6 mL.
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Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz):

Position Shift (δ ppm) Multiplicity Integration
Structural
Justification

OH 9.5 – 10.5 Broad Singlet 1H

Exchangeable

phenolic proton.

[1]

Ar-H (C3) 6.4 – 6.6
Doublet (J ~2

Hz)
1H

Meta-coupled to

C5; shielded by

ortho-OMe and

ortho-OH.[1]

Ar-H (C5) 6.6 – 6.8
Doublet (J ~2

Hz)
1H

Meta-coupled to

C3; shielded by

ortho-OH.[1]

OMe 3.7 – 3.8 Singlet 3H
Characteristic

methoxy region.

Ar-Me 2.3 – 2.4 Singlet 3H

Deshielded

slightly by

aromatic ring.[1]

Validation Logic:

NOE Experiment: Irradiating the Methyl (Me) signal should show an enhancement of the Ar-

H (C5) signal but not the Ar-H (C3) signal. This confirms the methyl group is at position 6,

adjacent to C5.

HMBC: Look for a correlation between the Nitrile Carbon (C≡N, ~115-119 ppm) and the

aromatic protons/methyl group to verify the C1 attachment.[1]

Vibrational Spectroscopy (FTIR)
FTIR provides a rapid "fingerprint" identity check, particularly useful for batch-to-batch

consistency.[1]
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Nitrile Stretch (C≡N): A sharp, distinct band at 2200–2230 cm⁻¹. This is the diagnostic peak

for the nitrile functionality.

Hydroxyl Stretch (O-H): A broad band at 3200–3500 cm⁻¹.

C-O Stretch: Strong bands in the 1200–1275 cm⁻¹ region (aryl ether).

Mass Spectrometry (MS)
Ionization: ESI (Electrospray Ionization) in Positive or Negative mode.

Positive Mode [M+H]⁺: 164.07 m/z.

Negative Mode [M-H]⁻: 162.06 m/z (Preferred due to the acidic phenol).

Fragmentation: Loss of Methyl radical (M-15) or CO (M-28) are common in phenolic ethers.

[1]

Quality Control & Purity Profiling (HPLC)[1]
A generic gradient method is insufficient. The method must resolve the regioisomer (2-hydroxy-

4-methoxy...) from the target.[1]

Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]

Flow Rate: 1.0 mL/min.[1]

Acceptance Criteria:
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Purity: ≥ 97.0% (Area %).

Regioisomer Limit: ≤ 0.5%.[1]

Water Content (Karl Fischer): ≤ 1.0%.

Analytical Validation Workflow
The following flowchart illustrates the decision-making process for releasing a batch of this

intermediate for downstream synthesis.
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Figure 2: Analytical workflow ensuring identity and purity before batch release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemsynthesis.com [chemsynthesis.com]

To cite this document: BenchChem. [Technical Characterization Guide: 4-Hydroxy-2-
methoxy-6-methylbenzonitrile[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2807286#characterization-of-4-hydroxy-2-methoxy-6-
methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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